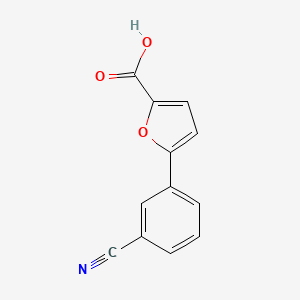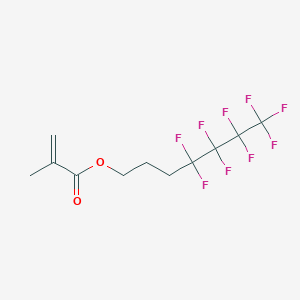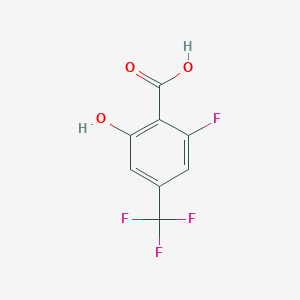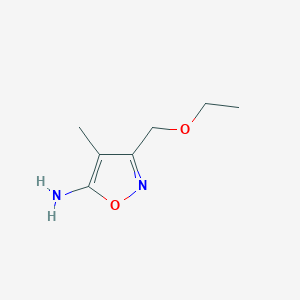![molecular formula C7H3Br2NO B15206295 2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
2,7-Dibromobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromobenzo[d]oxazole is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, where the 2nd and 7th positions on the benzene ring are substituted with bromine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2,7-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, useful in the synthesis of more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts, boronic acids or stannanes, and solvents like toluene or tetrahydrofuran.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.
Major Products:
- Substituted benzo[d]oxazole derivatives.
- Coupled products with various aryl or alkyl groups.
- Reduced benzo[d]oxazole without bromine substituents.
科学的研究の応用
2,7-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 2,7-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
類似化合物との比較
Oxazole: A simpler heterocycle with a similar structure but without bromine substituents.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Similar to benzo[d]oxazole but without bromine substituents.
Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2,7-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution and coupling reactions.
特性
分子式 |
C7H3Br2NO |
|---|---|
分子量 |
276.91 g/mol |
IUPAC名 |
2,7-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChIキー |
UPOFOXKITINBFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
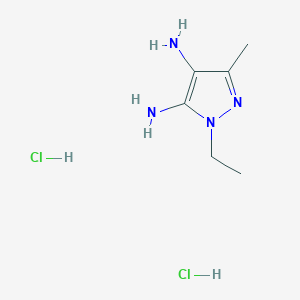
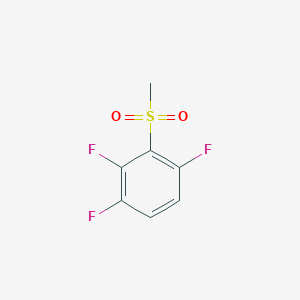
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
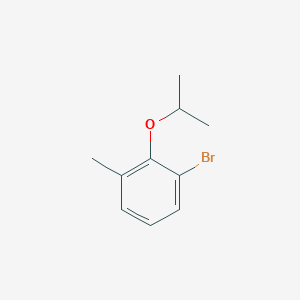
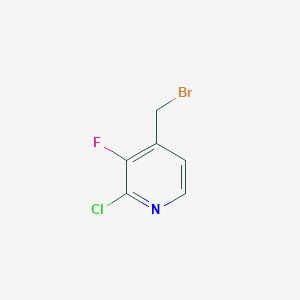
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)

